A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.
Resveratrol-3-O-sulfate
CAS No.: 553662-69-4
Cat. No.: VC0005986
Molecular Formula: C14H12O6S
Molecular Weight: 308.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 553662-69-4 |
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Molecular Formula | C14H12O6S |
Molecular Weight | 308.31 g/mol |
IUPAC Name | [3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Standard InChI | InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ |
Standard InChI Key | DULQFFCIVGYOFH-OWOJBTEDSA-N |
Isomeric SMILES | C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Chemical Identity and Structural Properties
Resveratrol-3-O-sulfate (C₁₄H₁₂O₆S; molecular weight 308.31 g/mol) is an organic sulfate derivative of trans-resveratrol, formed via sulfation at the 3-hydroxyl group of the stilbene backbone . Its IUPAC name, [3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate, reflects the presence of a sulfate ester linkage at the 3-position of the phenolic ring . The compound’s planar structure enables interactions with membrane transporters and enzymatic targets, while its sulfate group enhances water solubility compared to the parent resveratrol .
Table 1: Key Physicochemical Properties of Resveratrol-3-O-Sulfate
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₂O₆S | |
Monoisotopic Mass | 308.03545928 Da | |
LogP (Octanol-Water) | 0.65 | |
Solubility in Water | 0.144 g/L | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 5 |
The sulfate moiety significantly alters the compound’s pharmacokinetic profile, reducing passive diffusion across cell membranes but enabling active transport via organic anion-transporting polypeptides (OATPs) .
Biosynthesis and Metabolic Fate
Enzymatic Sulfation
Resveratrol-3-O-sulfate is synthesized primarily in the liver and intestinal epithelium via sulfotransferases (SULTs). SULT1A1 is the dominant isoform responsible for 3-O-sulfation, with minor contributions from SULT1A2 and SULT1E1 . This regioselectivity contrasts with resveratrol-4′-O-sulfate, which is catalyzed by SULT1A2 .
Enterohepatic Recirculation
Following oral resveratrol ingestion, first-pass metabolism in the intestine and liver converts ~70–80% of the parent compound to sulfate conjugates, with resveratrol-3-O-sulfate constituting the predominant metabolite . In human plasma, its concentration exceeds that of free resveratrol by 20–30-fold after repeated dosing .
Hydrolysis and Reactivation
Sulfatases in target tissues—particularly in colorectal and breast cancer cells—hydrolyze resveratrol-3-O-sulfate back to free resveratrol, creating an intracellular reservoir of the active compound . This process is mediated by membrane transporters such as OATP1B3, which facilitates cellular uptake of the sulfate conjugate .
Pharmacokinetic Profile
Absorption and Bioavailability
In murine models, oral administration of resveratrol-3-O-sulfate yields a bioavailability of ~14%, compared to <1% for free resveratrol . The sulfate conjugate’s extended half-life (3.2–11.5 hours) enables sustained tissue exposure .
Table 2: Pharmacokinetic Parameters in Mice
Parameter | Resveratrol-3-O-Sulfate | Free Resveratrol |
---|---|---|
Cₘₐₓ (μM) | 12.4 ± 1.8 | 0.3 ± 0.1 |
Tₘₐₓ (h) | 1.5 | 0.5 |
AUC₀–₂₄ (μM·h) | 58.7 ± 9.2 | 1.2 ± 0.3 |
Half-Life (h) | 8.4 ± 1.1 | 0.9 ± 0.2 |
Tissue Distribution
In humans, resveratrol-3-O-sulfate accumulates in colorectal tissue at concentrations up to 19.6 nmol/g after oral resveratrol supplementation, exceeding plasma levels by 6–8-fold . This tissue-specific enrichment correlates with localized sulfatase activity .
Biological Activities and Mechanisms
Antioxidant and Anti-Inflammatory Effects
Resveratrol-3-O-sulfate directly scavenges reactive oxygen species (ROS) with an EC₅₀ of 8.7 μM in cell-free assays . It also inhibits NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 62% and 58%, respectively, at 10 μM .
Anticancer Activity
In HT-29 colorectal cancer cells, resveratrol-3-O-sulfate induces autophagy and senescence at IC₅₀ values of 25–30 μM, effects abolished by co-treatment with the sulfatase inhibitor duramycin . The conjugate’s antiproliferative activity is transporter-dependent: OATP1B3-expressing cells show 3.2-fold greater uptake and 4.5-fold lower IC₅₀ compared to OATP-deficient lines .
Cardioprotective Effects
Resveratrol-3-O-sulfate inhibits platelet aggregation by 41% at 50 μM, comparable to aspirin at equivalent doses . It also upregulates endothelial nitric oxide synthase (eNOS) activity, enhancing vasodilation in aortic rings ex vivo .
Therapeutic Implications
Cancer Chemoprevention
Clinical trials demonstrate that resveratrol supplementation (500–1000 mg/day) elevates colorectal tissue levels of resveratrol-3-O-sulfate to 8–12 μM, concentrations sufficient to inhibit cancer cell proliferation in vitro . The conjugate’s ability to regenerate free resveratrol intracellularly suggests a “Trojan horse” mechanism for delivering the active compound to target tissues .
Neuroprotection
In SH-SY5Y neuronal cells, resveratrol-3-O-sulfate reduces β-amyloid-induced cytotoxicity by 38% at 20 μM, an effect attributed to its sulfatase-mediated conversion to resveratrol and subsequent activation of SIRT1 .
Metabolic Syndrome
Mouse models of diet-induced obesity show that chronic resveratrol-3-O-sulfate administration (50 mg/kg/day) improves insulin sensitivity by 27% and reduces hepatic steatosis by 43%, effects mediated through AMPK activation .
Challenges and Future Directions
Despite its promise, resveratrol-3-O-sulfate faces translational hurdles:
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Dose-Dependent Toxicity: Prolonged exposure to >100 μM induces hepatocyte apoptosis via JNK activation .
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Transporter Polymorphisms: OATP1B3 gene variants (e.g., 334T>G) reduce cellular uptake by 65%, potentially limiting efficacy in 15–20% of the population .
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Drug Interactions: The conjugate inhibits CYP3A4 (Kᵢ = 18 μM), raising concerns about altered metabolism of co-administered pharmaceuticals .
Future research should prioritize:
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Development of targeted prodrugs that exploit sulfatase-rich tissues
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Pharmacogenomic studies to identify patient subgroups most likely to benefit
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Synergistic combinations with resveratrol glucuronides to enhance tissue retention
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